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molecular formula C7H3Cl2FO B179773 2,6-Dichloro-3-fluorobenzaldehyde CAS No. 178813-77-9

2,6-Dichloro-3-fluorobenzaldehyde

Cat. No. B179773
M. Wt: 193 g/mol
InChI Key: KLSFEXQUIFNMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912330B2

Procedure details

To a solution of (2,6-dichloro-3-fluorophenyl)methanol (9.0 g, 46 mmol) in dichloromethane (200 mL) was added molecular sieves (4A, powder, 40g) and pyridinium dichromate (PDC: 45g, 120 mmol). The mixture was stirred at room temperature for 2 h and diluted with Et2O (200 mL). The mixture was filtered through Celite and the solvent was removed in vacuum. The residue was washed with a small amount of dichloromethane to give a white solid (4.6 g, yield 52%).
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
40g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[CH2:10][OH:11].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>ClCCl.CCOCC>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[CH:10]=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)Cl)CO
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
40g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
120 mmol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum
WASH
Type
WASH
Details
The residue was washed with a small amount of dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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